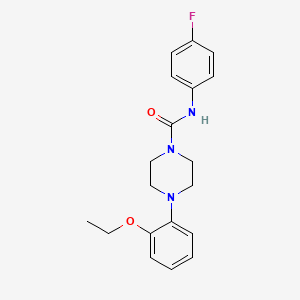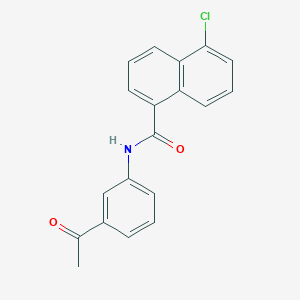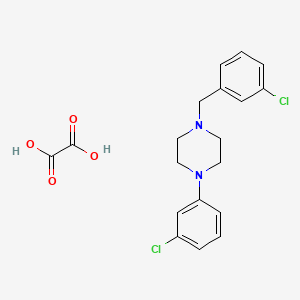
4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as EFDP or piperazine analog of the designer drug 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (also known as 4F-PVP), is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been gaining popularity in the research community due to its potential therapeutic effects.
作用機序
4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker. By inhibiting the reuptake of serotonin and dopamine, 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide increases the levels of these neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, leading to its anxiolytic and antidepressant effects. Additionally, 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to have promising therapeutic effects, making it a valuable compound for further research. However, one limitation of using 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its potential for abuse, as it is a psychoactive substance.
将来の方向性
There are several future directions for research on 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide. One possible direction is to investigate its potential as a treatment for anxiety and depression in humans. Additionally, further studies could be conducted to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Another direction for research could be to investigate the potential for abuse and addiction associated with 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, as well as its potential for toxicity. Overall, 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide is a promising compound that warrants further research in the field of neuroscience.
合成法
4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a simple one-pot reaction involving the condensation of 4-fluorophenylpiperazine and 2-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography, yielding 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide as a white crystalline powder.
科学的研究の応用
4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been the subject of several scientific studies due to its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant properties in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, 4-(2-ethoxyphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(2-ethoxyphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-25-18-6-4-3-5-17(18)22-11-13-23(14-12-22)19(24)21-16-9-7-15(20)8-10-16/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYRSIJLYBYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)
![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)


![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)

![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![4-ethyl-3-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5394780.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)

![N-{2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}urea](/img/structure/B5394797.png)
![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)